

Mufemilast (HEM005) for Psoriasis: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Mufemilast

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An In-depth Review of the Mechanism of Action, Clinical Efficacy, and Safety Profile of a Novel PDE4 Inhibitor

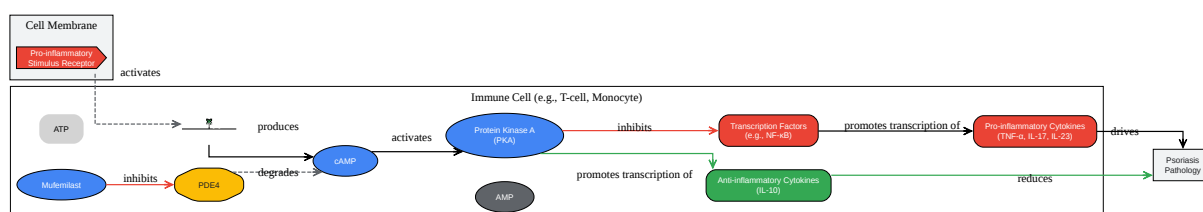
This technical guide provides a comprehensive overview of **Mufemilast** (also known as HEMSO3), an orally administered, small molecule phosphodiesterase-4 (PDE4) inhibitor currently in late-stage clinical development for the treatment of moderate-to-severe plaque psoriasis. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of oral therapies for immune-mediated inflammatory diseases.

Core Mechanism of Action: PDE4 Inhibition in Psoriasis

Mufemilast is a potent and selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme.^[1] PDE4 is a critical regulator of intracellular signaling in immune and inflammatory cells.^{[2][3]} By inhibiting PDE4, **Mufemilast** prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of intracellular cAMP.^[1]

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various genes involved in the inflammatory cascade.^[4] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-17 (IL-17), and Interleukin-23 (IL-23), and an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).^{[1][4]} The modulation of

these cytokines is central to the therapeutic effect of **Mufemilast** in psoriasis, a disease driven by the IL-23/Th17 axis.[5]



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Caption: Mufemilast's Mechanism of Action.

Clinical Development Program

Mufemilast is being developed by Tianjin Hemay Biotech for several autoimmune diseases, with the most advanced program being for plaque psoriasis.[6] The clinical development program has progressed to Phase III trials.[7]

Preclinical Data

While detailed preclinical data for **Mufemilast** have not been extensively published, it is described as a highly potent PDE4 inhibitor.[7] In a mouse model transplanted with human psoriatic skin, **Mufemilast** demonstrated therapeutic effects equivalent to Apremilast at similar exposure levels.[8]

Clinical Trials

Mufemilast has been evaluated in Phase I, II, and III clinical trials for moderate-to-severe plaque psoriasis. However, the results from the Phase I and II studies have not been formally published.^[7]

A pivotal Phase III clinical trial (NCT04102241) has been completed in China.^{[8][9]} This was a randomized, double-blind, placebo-controlled study that enrolled 216 patients with moderate-to-severe chronic plaque psoriasis.^[9] An additional Phase III trial (NCT04839328) is also underway to further evaluate the efficacy and safety of **Mufemilast**.^[2]

Clinical Efficacy Data

The primary efficacy endpoints in the psoriasis clinical trials for **Mufemilast** are the Psoriasis Area and Severity Index (PASI) and the static Physician's Global Assessment (sPGA).

Phase III Efficacy Results (NCT04102241)

The results from the 16-week placebo-controlled phase of the pivotal Phase III trial demonstrated the superiority of **Mufemilast** 60 mg twice daily (BID) over placebo.^{[8][9]}

Efficacy Endpoint	Mufemilast 60 mg BID (N=211)	Placebo (N=94)	p-value
PASI-75 Response Rate (%)	53.6	16.0	<0.0001
sPGA Success (clear or almost clear) Rate (%)	31.3	6.4	<0.0001
PASI-50 Response Rate (%)	82.7	37.2	<0.0001
Data from a Phase III clinical trial presented at the American College of Rheumatology Conference 2023 and from HKEXnews filings. [8] [9]			

Phase II Dose-Ranging Study (NCT04102241)

While detailed results are not fully published, a Phase II study evaluated **Mufemilast** at doses of 15 mg, 30 mg, and 60 mg twice daily against a placebo in 216 individuals.[\[2\]](#) The Phase III trial identified 60 mg BID as the optimal dose.[\[9\]](#)

Safety and Tolerability Profile

The safety and tolerability of **Mufemilast** have been assessed in its clinical trial program.

Adverse Events

The most common adverse events reported in clinical trials of **Mufemilast** are primarily gastrointestinal in nature and are generally mild.[\[9\]](#) This is consistent with the known side-effect profile of other oral PDE4 inhibitors.[\[10\]](#)[\[11\]](#) A detailed breakdown of the incidence of specific adverse events from the **Mufemilast** trials is not yet publicly available.

Notably, in the Phase III clinical trial, there was no evidence to suggest that **Mufemilast** induces depression or suicidal tendencies.[8] The trial also supported the safety of **Mufemilast** in psoriasis patients with latent tuberculosis infection.[8]

Experimental Protocols

Detailed experimental protocols for the **Mufemilast** clinical trials are not publicly available. However, a representative protocol for a Phase III, randomized, double-blind, placebo-controlled trial of an oral PDE4 inhibitor in moderate-to-severe plaque psoriasis is outlined below.

Representative Phase III Clinical Trial Protocol

Objective: To evaluate the efficacy and safety of an oral PDE4 inhibitor compared to placebo in adults with moderate-to-severe plaque psoriasis.

Study Design:

- Phase: III
- Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.
- Duration: 16-week treatment period, followed by a long-term extension phase.

Patient Population:

- Inclusion Criteria:
 - Adults aged 18 years or older.
 - Diagnosis of chronic plaque psoriasis for at least 6 months.
 - Psoriasis Area and Severity Index (PASI) score ≥ 12 .
 - static Physician's Global Assessment (sPGA) score ≥ 3 (moderate to severe).
 - Body Surface Area (BSA) involvement $\geq 10\%$.
 - Candidate for systemic therapy or phototherapy.

- Exclusion Criteria:

- Previous treatment with the investigational drug or other PDE4 inhibitors.
- Use of other systemic psoriasis therapies or phototherapy within a specified washout period.
- Active or history of significant comorbidities that would interfere with the study.

Intervention:

- Treatment Arm: Oral PDE4 inhibitor (e.g., **Mufemilast** 60 mg) administered twice daily.
- Control Arm: Matching placebo administered twice daily.

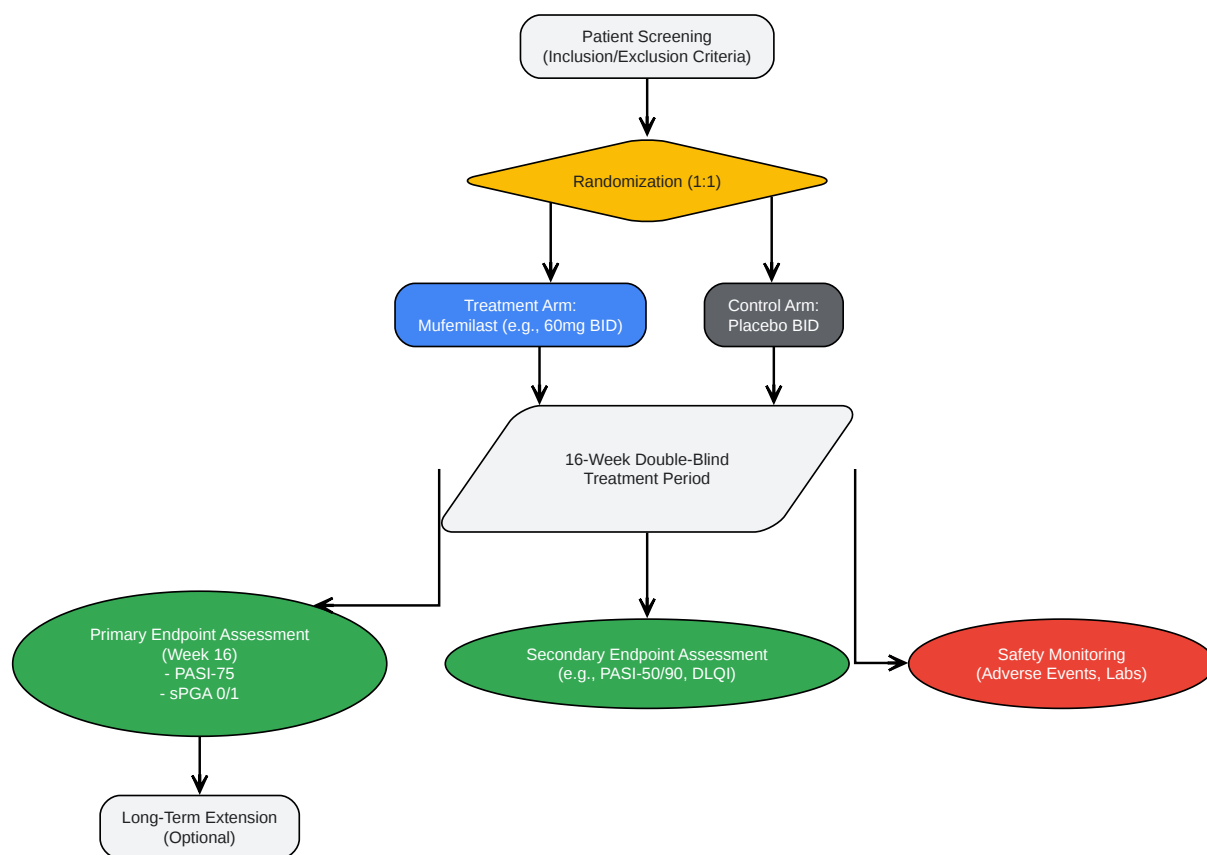
Endpoints:

- Primary Endpoints:

- Proportion of patients achieving at least a 75% reduction in PASI score from baseline (PASI-75) at week 16.
- Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) with at least a 2-point reduction from baseline at week 16.

- Secondary Endpoints:

- Proportion of patients achieving PASI-50 and PASI-90.
- Change from baseline in patient-reported outcomes (e.g., Dermatology Life Quality Index - DLQI).
- Safety and tolerability assessed by monitoring adverse events, laboratory parameters, and vital signs.



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Caption: Psoriasis Clinical Trial Workflow.

Conclusion and Future Directions

Mufemilast has demonstrated significant efficacy and a manageable safety profile in a Phase III clinical trial for moderate-to-severe plaque psoriasis. As an oral therapy, it has the potential

to be a valuable addition to the treatment armamentarium for this chronic inflammatory disease.

Further research and the publication of detailed results from the complete clinical trial program, including dose-ranging studies and long-term extension data, are eagerly awaited by the scientific community. These data will be crucial for fully understanding the therapeutic potential and positioning of **Mufemilast** in the evolving landscape of psoriasis treatments. Comparative studies with other systemic agents will also be beneficial in defining its role in clinical practice.

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References

- 1. What is Mufemilast used for? [synapse.patsnap.com]
- 2. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mufemilast by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]
- 7. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.hkexnews.hk [www1.hkexnews.hk]
- 9. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. dermatologytimes.com [dermatologytimes.com]
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